

Interpreting the NMR Spectrum of Diacetone-D-glucose: A Technical Guide

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Compound of Interest

Compound Name: *Diacetone-D-glucose*

Cat. No.: *B4791553*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of **Diacetone-D-glucose**, also known as 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose. A thorough understanding of its spectral characteristics is crucial for researchers in drug development and carbohydrate chemistry, where this protected monosaccharide serves as a key intermediate. This document outlines the expected ^1H and ^{13}C NMR spectral data, provides a detailed experimental protocol for sample preparation and analysis, and includes visualizations to aid in the interpretation of its structure and spectral assignments.

^1H and ^{13}C NMR Spectral Data

The structural integrity and purity of **Diacetone-D-glucose** can be readily assessed by ^1H and ^{13}C NMR spectroscopy. The following tables summarize the expected chemical shifts (δ) and coupling constants (J) in deuterated chloroform (CDCl_3), a common solvent for this compound.

Table 1: ^1H NMR Spectral Data of **Diacetone-D-glucose** in CDCl_3

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	5.92	d	3.6
H-2	4.51	d	3.6
H-3	4.30	m	-
H-4	4.08	dd	7.6, 2.7
H-5	4.30	m	-
H-6a	4.14	dd	8.6, 6.4
H-6b	3.99	dd	8.6, 5.4
-OH (on C-3)	2.59	br s	-
Isopropylidene CH ₃	1.48	s	-
Isopropylidene CH ₃	1.43	s	-
Isopropylidene CH ₃	1.35	s	-
Isopropylidene CH ₃	1.30	s	-

Note: The assignments for the four distinct methyl groups of the two isopropylidene protectors can sometimes vary slightly depending on the specific conformation and solvent effects.

Table 2: ¹³C NMR Spectral Data of **Diacetone-D-glucose** in CDCl₃ (Based on closely related derivatives)

Carbon Assignment	Chemical Shift (δ) ppm
C-1	105.2
C-2	83.7
C-3	79.8
C-4	82.7
C-5	72.1
C-6	67.6
C(CH ₃) ₂ (1,2-isopropylidene)	112.7
C(CH ₃) ₂ (5,6-isopropylidene)	109.6
Isopropylidene CH ₃	26.9
Isopropylidene CH ₃	26.6
Isopropylidene CH ₃	26.2
Isopropylidene CH ₃	25.2

Note: The ¹³C chemical shifts are based on the analysis of 3-O-substituted derivatives of **Diacetone-D-glucose** and are expected to be very similar for the parent compound.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following section details the methodology for the preparation and analysis of a **Diacetone-D-glucose** sample.

Sample Preparation for NMR Analysis

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of **Diacetone-D-glucose** for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

- **Dissolution:** Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, the sample can be gently warmed.
- **Filtering:** To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

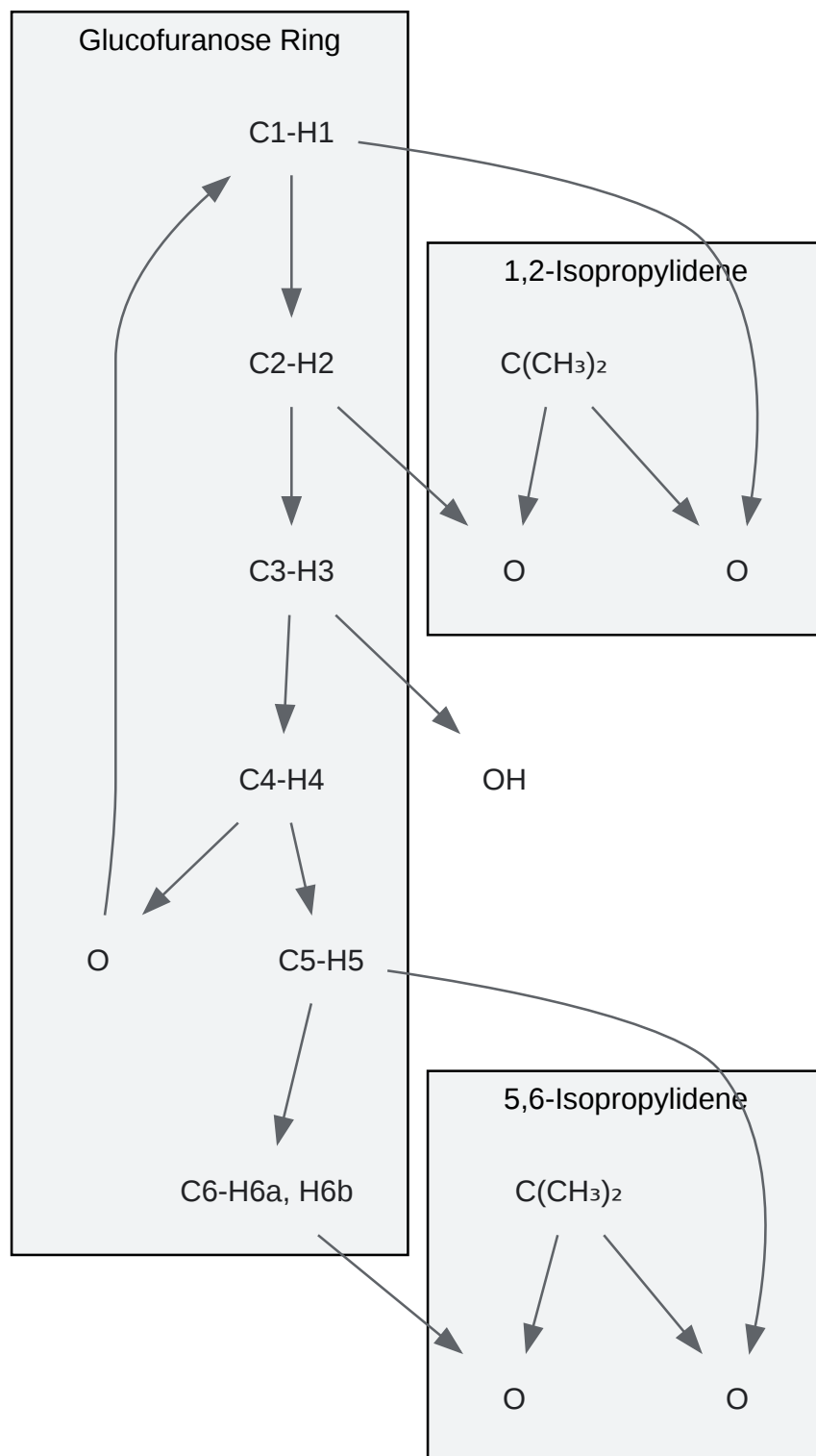
NMR Spectrometer Parameters

- **Instrument:** A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- **Nuclei:** ^1H and ^{13}C
- **Solvent:** CDCl_3
- **Temperature:** 298 K (25 °C)
- **^1H NMR Parameters:**
 - **Pulse sequence:** Standard single-pulse experiment (zg30 or similar)
 - **Number of scans:** 16-32
 - **Relaxation delay:** 1-2 seconds
 - **Acquisition time:** 2-4 seconds
- **^{13}C NMR Parameters:**
 - **Pulse sequence:** Proton-decoupled single-pulse experiment (zgpg30 or similar)
 - **Number of scans:** 1024 or more, depending on sample concentration
 - **Relaxation delay:** 2 seconds

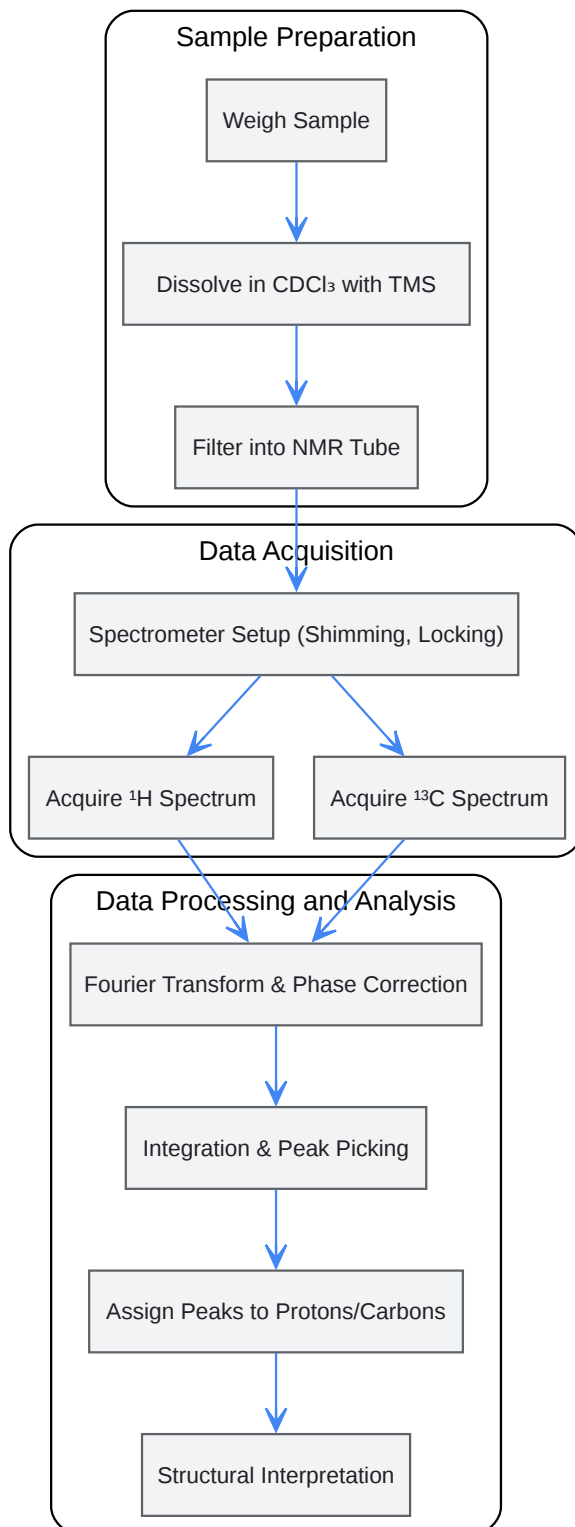
Visualization of Structure and Workflow

To facilitate a deeper understanding of the molecular structure and the process of spectral interpretation, the following diagrams are provided.

Structure of Diacetone-D-glucose with Proton Labeling



General Workflow for NMR Spectrum Acquisition and Interpretation

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